molecular formula C20H17N3O2S2 B2516793 N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-57-6

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2516793
CAS No.: 1111160-57-6
M. Wt: 395.5
InChI Key:
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Description

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O2S2 and its molecular weight is 395.5. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives are a significant class of compounds with broad applications in medicinal chemistry due to their varied biological activities. These heterocyclic compounds, including the quinazoline-4(3H)-ones and their derivatives, are known for their roles in synthesizing new potential medicinal agents. Their stability and ability to be modified have made them a focus for introducing bioactive moieties, resulting in novel compounds with antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Optoelectronic Applications

Interestingly, quinazoline derivatives extend beyond pharmacological uses into optoelectronic materials. They have been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).

Anticancer Activity

Quinazoline derivatives have also been recognized for their anticancer properties, particularly against colorectal cancer. The structural diversity of quinazolines allows for the development of novel analogues with enhanced anticancer properties by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins (Moorthy et al., 2023).

Future Directions

Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This represents a promising direction in bladder cancer treatment, which is targeted therapy directed at specific molecular pathways .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-10-4-7-15-14(8-10)18(24)22-17-16(27-20(26)23(15)17)19(25)21-13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIUYCJOQKSBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC(=C(C=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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